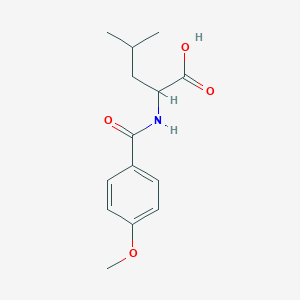

2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

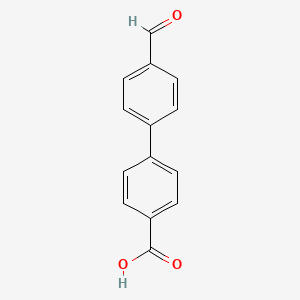

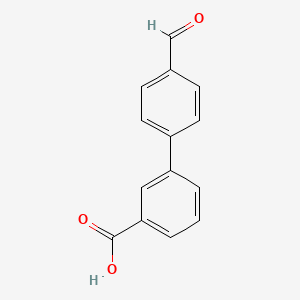

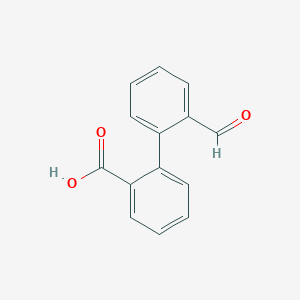

The compound "2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid" is a derivative of aspartic acid, which is an amino acid that plays a role in the biosynthesis of proteins. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar functional groups and structural motifs. These compounds are characterized by the presence of a benzoylamino moiety and variations in the ester or amide linkages, as well as substitutions on the phenyl ring, such as methoxy groups .

Synthesis Analysis

The synthesis of related compounds involves reactions with carbocyclic and heterocyclic 1,3-diketones or potential 1,3-diketones to afford various substituted derivatives . For example, methyl 2-benzoylamino-3-dimethylaminopropenoate reacts with different diketones in acetic acid to produce a range of benzoylamino-substituted compounds . Additionally, the use of ethyl 2-benzoyl-3-dimethylaminopropenoate and methyl 2-benzoylamino-3-dimethylaminopropenoate as reagents for the protection of amino groups in peptide synthesis has been described, leading to the formation of various peptide derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been determined by X-ray diffraction analysis. For instance, the crystal and molecular structure of a chiral phosphorus analogue of aspartic acid derivatives has been characterized, revealing the presence of hydrogen bonds formed by the phosphoryl oxygen with the amide hydrogen . Similarly, the crystal structure of a pentanoic acid derivative with a trimethoxybenzamido group has been elucidated, showing intermolecular hydrogen bonds between various oxygen and nitrogen atoms .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of the benzoylamino group and the substituents on the phenyl ring. The papers describe reactions with diketones, naphthols, and pyrimidine derivatives, leading to the formation of fused pyranones and other cyclic structures . The protection and deprotection of amino groups in peptide synthesis using benzoylamino-containing reagents have also been explored, demonstrating the versatility of these compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid" are not directly reported, the properties of similar compounds can be inferred. These compounds typically exhibit solid-state properties suitable for X-ray crystallography, and their solubility and reactivity are likely to be influenced by the presence of the benzoylamino group and other substituents . The intermolecular hydrogen bonding observed in the crystal structures suggests that these compounds may have a propensity for forming supramolecular assemblies .

Future Directions

properties

IUPAC Name |

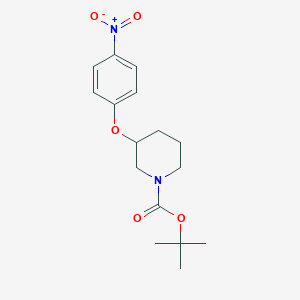

2-[(4-methoxybenzoyl)amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-9(2)8-12(14(17)18)15-13(16)10-4-6-11(19-3)7-5-10/h4-7,9,12H,8H2,1-3H3,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHMXQTYZWQORAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389795 |

Source

|

| Record name | 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid | |

CAS RN |

438581-55-6 |

Source

|

| Record name | 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B1306160.png)

![2,2-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B1306168.png)